molecular formula C19H19N3OS2 B2715553 N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-77-1

N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2715553
CAS No.: 864917-77-1
M. Wt: 369.5
InChI Key: NPDDQJCDBRBAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. This acetamide derivative features a 1,2,4-thiadiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound's molecular architecture, incorporating specific aryl substituents, is engineered to interact with key biological targets. This compound is of significant interest in antimicrobial research, particularly against multidrug-resistant Gram-positive pathogens. Structural analogs featuring the 2,5-dimethylphenyl scaffold have demonstrated excellent in vitro activity against challenging strains such as methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The growing global health threat of antimicrobial resistance makes this research area critically important. Furthermore, the 1,2,4-thiadiazole moiety is a key pharmacophore in investigative oncology. Related thiadiazole-acetamide compounds have shown promising antiproliferative effects in cell-based assays and have been explored as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-5-4-6-15(9-12)18-21-19(25-22-18)24-11-17(23)20-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDDQJCDBRBAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of this compound typically involves the reaction of thiourea derivatives with appropriate acetamides. The structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the molecular integrity and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Fungal Pathogens : It also displayed efficacy against drug-resistant strains of Candida, indicating its potential as a broad-spectrum antifungal agent .

The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole moiety can enhance antimicrobial efficacy. For example, compounds with specific substituents on the thiadiazole ring exhibited increased potency against various bacterial strains .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines:

  • Cell Lines Tested : The compound was tested against human cancer cell lines such as A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer).
  • Mechanism of Action : It was found to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. Additionally, it inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), a critical pathway in tumor angiogenesis .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated significant cytotoxicity against A431 cells with an IC50 value indicating effective inhibition at low concentrations .
  • Comparative Analysis : In comparative studies with other known antimicrobial agents, derivatives containing thiadiazole rings exhibited superior activity against resistant strains of bacteria and fungi .

Data Summary

Biological ActivityTarget OrganismsIC50 ValuesMechanism
AntimicrobialMRSANot specifiedDisruption of bacterial cell wall synthesis
Candida spp.Not specifiedInhibition of ergosterol biosynthesis
AnticancerA43112 µMInduction of apoptosis via Bax/Bcl-2 modulation
HT-2915 µMVEGFR-2 inhibition

Scientific Research Applications

Chemical and Biological Research

1.1 Synthesis and Characterization
The synthesis of N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2,5-dimethylaniline with 2-chloroacetyl chloride to form an intermediate. This intermediate is subsequently reacted with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions. The reaction conditions often include solvents like dichloromethane or ethanol and bases such as triethylamine or sodium hydroxide.

1.2 Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial and antifungal properties. Studies have shown that this compound can inhibit the growth of various pathogens by targeting specific molecular pathways within microbial cells.

Case Study: Anticancer Activity
A series of related compounds were evaluated for their anticancer activity against various cell lines including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). While this compound was not the primary focus of these studies, similar derivatives demonstrated promising results in inhibiting cell proliferation .

Pharmaceutical Applications

2.1 Anti-inflammatory Potential
this compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant for the treatment of inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various pathogens
AnticancerEvaluated against multiple cancer cell lines
Anti-inflammatoryPotential inhibitor of 5-lipoxygenase

Material Science Applications

The unique molecular structure of this compound allows it to be utilized in the development of advanced materials with specific electronic or optical properties. Its chemical reactivity makes it a valuable building block in synthesizing more complex molecules used in various industrial applications .

Future Directions in Research

Ongoing research is focused on optimizing the synthesis methods to enhance yield and purity while exploring the full spectrum of biological activities associated with this compound. Future studies may include:

  • In vivo studies to evaluate the therapeutic efficacy and safety profile.
  • Mechanistic studies to elucidate the specific pathways through which this compound exerts its biological effects.
  • Development of derivatives to improve potency and selectivity against targeted diseases.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, emphasizing substituent effects, inhibitory activity (IC₅₀), and molecular interactions.

Structural and Functional Analogues

Table 1: Key Attributes of Comparable Acetamide Derivatives
Compound Name & Structure (Simplified) Target IC₅₀ (nM) Key Substituents & Interactions Reference
Target Compound :
N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
EGFR (hypothesized) N/A - 1,2,4-Thiadiazole core
- m-Tolyl (hydrophobic anchor)
- 2,5-Dimethylphenyl (steric modulation)
Compound 4 :
(E)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-methoxyphenyl)buta-1,3-dien-2-yl)phenyl)acetamide
EGFR (wild-type & mutant) N/A - Quinazolinone core
- 4-Methoxyphenyl (enhanced solubility)
- Allyl group (conformational flexibility)
Compound 8b :
4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide
EGFR 14.8 - Fluoro substituent (electron-withdrawing effect)
- m-Tolyl ureido (hydrogen bonding)
- Methylquinazoline (ATP-pocket fit)
Compound 9 :
N-(4-((4-phenoxyphenethyl)amino)quinazolin-6-yl)acrylamide
Mutant EGFR N/A - Acrylamide (covalent binding to C797 residue)
- Phenoxyphenethyl (hydrophobic extension)

Key Comparative Insights

Core Structure and Target Specificity :

  • The target compound’s 1,2,4-thiadiazole core distinguishes it from quinazoline-based inhibitors (e.g., compounds 4, 8b, 9). While quinazolines are well-established in EGFR inhibition, thiadiazoles may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .
  • The m-tolyl substituent (3-methylphenyl) is shared with compound 8b, suggesting a role in hydrophobic interactions with EGFR’s Leu788 and Met790 residues. This contrasts with compound 4’s 4-methoxyphenyl group, which may enhance solubility but reduce binding affinity .

This contrasts with compound 8b’s fluoro substituent, which enhances electronic interactions but may limit bioavailability. Thioether linkage in the target compound vs. urea (compound 8b) or acrylamide (compound 9) groups: Thioethers provide flexibility and sulfur-mediated van der Waals interactions, whereas ureas/acrylamides enable covalent or strong hydrogen bonding .

Methodological Context :

  • The microculture tetrazolium assay () is a foundational method for evaluating cytotoxicity in human tumor cell lines. While the target compound’s efficacy data are unspecified, compounds like 8b and 9 were likely screened using similar assays to derive IC₅₀ values .

Therapeutic vs. Non-Therapeutic Analogues: lists pesticidal acetamides (e.g., alachlor, pretilachlor) with structural similarities (e.g., chloro-substituted phenyl groups) but divergent applications. The target compound’s m-tolyl and dimethylphenyl groups likely preclude herbicidal activity, emphasizing its design for kinase inhibition .

Q & A

Basic: What are standard synthetic protocols for preparing thiadiazole-containing acetamide derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of thiosemicarbazides or oxadiazole intermediates. For example:

  • Step 1: Condensation of aldehydes (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide in ethanol under reflux to form thiosemicarbazones .
  • Step 2: Cyclization of intermediates using reagents like chloroacetyl chloride or sodium azide in solvents such as toluene/water mixtures. Reflux conditions (80–90°C, 4–7 hours) are critical for ring closure .
  • Step 3: Purification via crystallization (ethanol or aqueous alcohol) or column chromatography. TLC with hexane:ethyl acetate (9:1) is used to monitor reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.